N'-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE
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Overview
Description
N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is a complex organic compound characterized by the presence of fluorobenzenesulfonyl, furan, and oxolan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: Involving the reaction of fluorobenzenesulfonyl chloride with furan derivatives under basic conditions.
Amide Bond Formation: Utilizing coupling reagents such as EDCI or DCC to facilitate the formation of the ethanediamide linkage.
Cyclization Reactions: To introduce the oxolan ring, often involving intramolecular cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonyl group can interact with active sites of enzymes, inhibiting their function, while the furan and oxolan rings may facilitate binding to hydrophobic pockets.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N-[2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE
- N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N-METHYLETHANEDIAMIDE
Uniqueness
N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to the presence of the oxolan ring, which imparts distinct chemical properties and potential biological activities compared to its analogs. This structural variation can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O6S/c20-13-5-7-15(8-6-13)29(25,26)17(16-4-2-10-28-16)12-22-19(24)18(23)21-11-14-3-1-9-27-14/h2,4-8,10,14,17H,1,3,9,11-12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXRIDGNSWLDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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